Tris(4-(pyridin-4-yl)phenyl)amine
Description
Contextualization within Tripodal Amine Ligands and Redox-Active Organic Materials
Tris(4-(pyridin-4-yl)phenyl)amine belongs to the class of tripodal amine ligands, which are characterized by a central nitrogen atom connected to three arms. This structure provides a three-dimensional framework that can coordinate with metal ions in various geometries. Furthermore, it is a redox-active organic material, meaning it can undergo reversible oxidation and reduction processes. acs.orgnih.gov The triarylamine core can be oxidized to form a stable radical cation. acs.orgnih.gov This redox activity is crucial for applications in electronic and energy storage devices.
Significance of the Central Triarylamine and Peripheral Pyridyl Moieties for Advanced Functionality
The functionality of this compound arises from its two key components: the central triarylamine core and the peripheral pyridyl groups.
Central Triarylamine Core: The nitrogen atom at the core is electron-donating, making the molecule susceptible to oxidation. acs.org This redox-active nature allows for the modulation of the material's electronic and optical properties. researchgate.net Upon oxidation, the generated radical is highly delocalized across the entire ligand backbone, a property that has been confirmed by pulsed EPR experiments. acs.orgnih.gov
Peripheral Pyridyl Moieties: The three pyridyl groups at the periphery act as coordination sites for metal ions. This allows for the self-assembly of the molecule into larger, well-defined structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The basic nitrogen atoms of the pyridyl groups can also be protonated, which enhances the molecule's intramolecular charge-transfer (ICT) characteristics. rsc.org
Overview of Multifunctional Material Design Paradigms Employing the this compound Core
The unique combination of a redox-active core and coordinating peripheral groups makes this compound a versatile building block for multifunctional materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: A primary application of this compound is in the construction of MOFs and coordination polymers. researchgate.netresearchgate.net By coordinating with various metal ions, it can form extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net These materials exhibit interesting properties such as porosity, luminescence, and electroactivity. For instance, a zinc-based MOF incorporating this ligand has been studied for its spectroelectrochemical properties, revealing insights into electronic delocalization within the framework. researchgate.netacs.orgnih.gov Similarly, cobalt-based frameworks have been synthesized that show accessible redox states, paving the way for materials with tunable electronic properties. researchgate.net The structure of these frameworks can be influenced by the choice of metal ion and auxiliary ligands, leading to diverse topologies and functionalities. researchgate.netresearchgate.net
Intercalation in Layered Materials: this compound can be intercalated into layered materials like zirconium hydrogen phosphate (B84403). rsc.org This process leads to a significant organization of the molecules within the host material and can result in protonation of the pyridyl groups, enhancing the intramolecular charge-transfer properties. rsc.org The orientation of the intercalated molecules can be controlled, leading to tailored material properties. rsc.org
Molecular Glasses: The principles of crystal engineering have been applied to derivatives of triarylamines to create molecules that resist crystallization and form stable glasses. nih.gov By introducing specific structural modifications to the this compound framework, it is possible to design materials with amorphous structures, which can be advantageous for applications in organic electronics. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₄N₄ |
| Molecular Weight | 476.57 g/mol |
| Appearance | Solid |
| Purity | 97-98% |
| IUPAC Name | 4-pyridin-4-yl-N,N-bis(4-pyridin-4-ylphenyl)aniline |
| InChI Key | CRFFXCBSBSCEPT-UHFFFAOYSA-N |
| CAS Number | 1366291-62-4 |
Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comcymitquimica.comchemsrc.comsigmaaldrich.com
Table 2: Research Findings on Materials Incorporating this compound
| Material System | Key Findings | Potential Applications |
|---|---|---|
| [Zn(NPy₃)(NO₂)₂·xMeOH·xDMF]n | The triarylamine core undergoes a one-electron oxidation to a stable, delocalized radical cation. researchgate.netacs.orgnih.gov | Electroactive MOFs, sensors. acs.orgnih.gov |
| [Co(NPy₃)Cl·3MeOH·DMF]n | Exhibits multiple accessible redox states due to the combination of a redox-active ligand and a redox-active metal. researchgate.net | Multifunctional electronic and optical devices. researchgate.net |
| TPPA intercalated in Zirconium Hydrogen Phosphate | Enhanced intramolecular charge-transfer upon protonation of pyridyl groups. rsc.org | Nonlinear optics, charge-transfer materials. rsc.org |
| Cd(II) and Co(II) Coordination Polymers | Formation of 3D interpenetrating frameworks with interesting topologies and luminescent properties. researchgate.net | Luminescent materials, porous frameworks. researchgate.net |
This table summarizes key research findings and is not exhaustive.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-yl-N,N-bis(4-pyridin-4-ylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N4/c1-7-31(8-2-25(1)28-13-19-34-20-14-28)37(32-9-3-26(4-10-32)29-15-21-35-22-16-29)33-11-5-27(6-12-33)30-17-23-36-24-18-30/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFXCBSBSCEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tris 4 Pyridin 4 Yl Phenyl Amine
Established Synthetic Routes to Tris(4-(pyridin-4-yl)phenyl)amine
The most prominent and well-documented method for the synthesis of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.
Suzuki Cross-Coupling Reaction Protocols: Detailed Procedures and Mechanistic Considerations
The synthesis of this compound via the Suzuki reaction typically involves the coupling of a tris-haloaryl amine with a pyridylboronic acid derivative. A common and effective approach utilizes tris(4-iodophenyl)amine (B1352930) as the central scaffold and pyridine-4-boronic acid as the coupling partner.
A representative procedure involves degassing a mixture of tris(4-iodophenyl)amine, pyridine-4-boronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base in a suitable solvent like 1,4-dioxane (B91453). The reaction mixture is then heated under an inert atmosphere for an extended period.
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that involves three key steps: libretexts.orgnumberanalytics.combyjus.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, tris(4-iodophenyl)amine), forming a Pd(II) complex. numberanalytics.com This is often the rate-determining step of the reaction. byjus.com
Transmetalation: The organoboron compound (pyridine-4-boronic acid), activated by a base, transfers its organic group to the palladium(II) complex. This step results in a new palladium(II) species where the halogen has been replaced by the pyridyl group. byjus.com
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Table 1: A Typical Protocol for the Suzuki Cross-Coupling Synthesis of this compound
| Reagent/Parameter | Description/Value |
| Aryl Halide | Tris(4-iodophenyl)amine |
| Boronic Acid | Pyridine-4-boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
| Temperature | Reflux |
| Reaction Time | 24 hours |
Optimization Strategies for Reaction Conditions, Catalyst Systems, and Yield Enhancement
The efficiency and yield of the Suzuki cross-coupling reaction for synthesizing this compound can be significantly influenced by several factors. Optimization of these parameters is crucial for achieving high yields and purity of the final product.
Catalyst Systems: While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources and ligands can be employed. The choice of ligand is critical as it influences the stability and activity of the palladium catalyst. For couplings involving heteroaryl compounds, specialized ligands may be required to prevent catalyst deactivation and promote efficient coupling. The use of heterogeneous palladium catalysts, such as palladium supported on silica (B1680970), has also been explored to simplify catalyst removal and recycling. rsc.orgnih.gov
Base and Solvent: The choice of base and solvent is interdependent and plays a crucial role in the reaction outcome. Inorganic bases like potassium carbonate, sodium carbonate, and phosphates are frequently used. The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Ethereal solvents like 1,4-dioxane and THF, as well as aromatic hydrocarbons like toluene, are common choices. Aqueous solvent systems have also been developed as a "greener" alternative.
Temperature and Reaction Time: The reaction temperature is typically elevated to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product or catalyst. The reaction time is monitored to ensure complete conversion of the starting materials.
Table 2: Key Parameters for Optimization of Suzuki Cross-Coupling
| Parameter | Considerations and Options |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |
| Ligands | Triphenylphosphine, Buchwald ligands, N-heterocyclic carbenes (NHCs) |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF/Water mixtures |
| Temperature | Room temperature to reflux, microwave irradiation |
Exploration of Alternative Synthetic Approaches and Precursor Chemistry
While the Suzuki coupling is the predominant method, other synthetic strategies can be envisioned for the construction of this compound, primarily through the formation of the central carbon-nitrogen bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. libretexts.orgwikipedia.org In the context of synthesizing the target molecule, a potential route would involve the reaction of triphenylamine (B166846) with a suitable 4-halopyridine, or the reaction of ammonia (B1221849) or an ammonia equivalent with a tris(4-halophenyl)boronic acid ester followed by coupling with a halopyridine. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.org The synthesis of triarylamines using this method has been successfully demonstrated, including in aqueous media. rsc.org
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org This reaction typically requires higher temperatures than the palladium-catalyzed methods. A possible synthetic pathway could involve the reaction of triphenylamine with a 4-halopyridine in the presence of a copper catalyst. Modern variations of the Ullmann reaction utilize soluble copper catalysts with various ligands, which can lead to improved yields and milder reaction conditions. wikipedia.org
The precursor chemistry for these alternative routes would involve the synthesis of key intermediates such as tris(4-halophenyl)amines or appropriately functionalized triphenylamine derivatives.
Advanced Purification and Spectroscopic Characterization of Synthetic Products
The purification of this compound is crucial to remove unreacted starting materials, catalyst residues, and byproducts. A common method for purification is silica gel column chromatography. The choice of eluent is critical for achieving good separation. Following purification, a comprehensive spectroscopic analysis is necessary to confirm the structure and purity of the compound.
Purification Techniques:
Column Chromatography: This is the most widely used technique for the purification of this compound. A silica gel stationary phase with a gradient of solvents, such as ethyl acetate (B1210297) in hexane, can effectively separate the product from impurities.
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure crystalline material.
Sublimation: For thermally stable compounds, sublimation under high vacuum can be a powerful purification technique to remove non-volatile impurities.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the phenyl and pyridyl rings. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (476.58 g/mol ). nih.govsigmaaldrich.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-N stretching, C=C and C=N stretching of the aromatic and heteroaromatic rings, and C-H bending vibrations would be expected.
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values to confirm the empirical formula of the synthesized compound.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons of the phenyl and pyridyl rings. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-160 ppm) corresponding to the different carbon environments in the phenyl and pyridyl rings. |
| Mass Spec (ESI) | Molecular ion peak (M+H)⁺ at m/z ≈ 477.6. |
| IR (KBr, cm⁻¹) | Bands corresponding to C-N stretching, aromatic C=C and C=N stretching, and aromatic C-H bending. |
Coordination Chemistry and Metal Organic Frameworks Mofs of Tris 4 Pyridin 4 Yl Phenyl Amine
Ligand Coordination Behavior and Structural Motifs
The coordination behavior of Tris(4-(pyridin-4-yl)phenyl)amine is dictated by its distinct structural components: the central tris(phenyl)amine core and the peripheral pyridyl nitrogen atoms. This duality allows for the formation of diverse and intricate coordination networks.
Peripheral Pyridyl Nitrogen Atoms as Primary Coordination Sites in Metal Complexes
The primary points of interaction with metal ions are the nitrogen atoms of the three peripheral pyridyl groups. These nitrogen atoms act as Lewis bases, readily donating their lone pair of electrons to coordinate with a variety of metal centers. This multi-topic coordination ability allows this compound to bridge multiple metal ions simultaneously, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.netnih.gov The flexibility of the pyridyl groups allows for a range of coordination modes, influencing the final architecture of the resulting metal complex.
Assembly of Metal-Organic Frameworks (MOFs) Utilizing this compound
The unique structural and electronic properties of this compound make it a particularly interesting ligand for the construction of Metal-Organic Frameworks (MOFs). These crystalline materials, built from metal nodes and organic linkers, have shown promise in a wide range of applications.
Design Principles for Redox-Active MOFs Incorporating the this compound Ligand
A key feature of the this compound ligand is its redox-active nature. The triphenylamine (B166846) core can be readily oxidized to form a stable radical cation. This property is of significant interest for the development of "smart" materials with tunable electronic and optical properties. rsc.org The design of redox-active MOFs using this ligand focuses on incorporating the ligand into a framework where its redox state can be switched. nih.govrsc.org This can be achieved through chemical or electrochemical means, leading to changes in the material's color, conductivity, or magnetic properties. nih.govrsc.org The ability to manipulate the redox state of the ligand within the solid-state framework opens up possibilities for applications in sensing, catalysis, and electronic devices. nih.gov For instance, a Cu(II) coordination framework incorporating this ligand demonstrated that the monoradical cation of the ligand is easily accessible, allowing for chemical oxidation of the entire framework. rsc.org
Influence of Various Metal Centers (e.g., Cu(II), Zn(II), Co(II), Mn(II)) on Framework Architecture and Properties
The choice of the metal center plays a crucial role in determining the final architecture and properties of the MOF. Different metal ions have distinct coordination preferences, including coordination number and geometry, which directly influence the topology of the resulting framework.
| Metal Center | Resulting Framework Characteristics | Reference |
| Cu(II) | Can be reduced to Cu(I) in situ during solvothermal synthesis, leading to frameworks with interesting redox properties. The resulting structure can be influenced by the counterions present. | nih.gov |
| Zn(II) | Forms coordination polymers with varied dimensionalities (e.g., 2D frameworks). | researchgate.net |
| Co(II) | Can form 2-fold interpenetrating 3D frameworks. | researchgate.net |
| Mn(II) | A Mn(II) coordination framework with this ligand has been synthesized, and its electrochemical and spectral properties have been studied. | deakin.edu.au |
| Cd(II) | Has been used to construct 3D porous frameworks with the Tppa ligand. | researchgate.net |
The interplay between the this compound ligand and different metal centers allows for the fine-tuning of the structural and functional properties of the resulting MOFs.
Structural Diversity: From One-Dimensional Coordination Networks to Three-Dimensional Polymeric Frameworks
The structural architecture of coordination polymers based on this compound (TPPA) is highly tunable, spanning from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. This diversity is achieved by carefully selecting metal centers, counter-ions, and auxiliary ligands, which act as pillars or linkers to extend the dimensionality.
One-Dimensional (1D) Networks: The simplest architectures achieved with TPPA are 1D coordination networks. In these structures, the TPPA ligand typically uses two of its three pyridyl groups to bridge adjacent metal centers, creating linear or zigzag chains. For instance, new 1D coordination polymers have been synthesized by combining TPPA with V-shaped metalloligands like HgCl₂ and CdI₂. researchgate.net In these cases, the TPPA ligand acts as a ditopic linker, connecting the metal units into an extended one-dimensional array. researchgate.net
Two-Dimensional (2D) Frameworks: By engaging the third pyridyl group or by incorporating suitable ancillary ligands, the dimensionality can be extended to form 2D layered structures. An example is a Zinc(II)-based MOF, referred to as Zn-TPPA, which forms 2D rhomboid-type coordination polymeric layers. researchgate.net In this structure, the TPPA ligands connect the zinc centers to create sheets. These 2D layers can then stack upon one another to form a 3D packing structure. researchgate.net Another example involves the reaction of TPPA with Co(II) and 1,3-benzenedicarboxylic acid (1,3-H₂bdc), which under certain conditions can yield a 2D framework. researchgate.net
Three-Dimensional (3D) Frameworks: The true potential of TPPA as a supramolecular building block is realized in the formation of 3D MOFs. These frameworks are often created by linking lower-dimensional structures (like 1D chains or 2D layers) with additional ligands or by ensuring all three pyridyl groups of the TPPA ligand are engaged in coordination.
A notable example is the Cd(II) compound, [Cd(Tppa)(SO₄)(H₂O)]n, which features a 3D porous framework. This structure is built from 1D inorganic –[Cd–SO₄–Cd]n– chains that are cross-linked by the tripodal TPPA ligands. researchgate.net The resulting framework is a complex trinodal (3,4,6)-connected network. researchgate.net
Furthermore, the phenomenon of interpenetration is common in TPPA-based 3D frameworks, where multiple independent networks are intertwined. A Co(II)-based MOF, [Co₂(TPPA)₂(1,3-bdc)₂(H₂O)]n, exhibits a 2-fold interpenetrating 3D framework. researchgate.net Even higher degrees of entanglement are possible, as demonstrated by a Cd(II) framework synthesized with trans-1,4-cyclohexanedicarboxylic acid, which forms a rare 4-fold interpenetrating 3D metal-organic polyrotaxane framework. researchgate.net
The table below summarizes the structural diversity observed in coordination polymers derived from this compound.
| Compound Formula | Metal Ion | Auxiliary Ligand | Dimensionality | Structural Features |
| 1-HgCl₂ | Hg(II) | None (HgCl₂ acts as node) | 1D | Zigzag coordination polymer. researchgate.net |
| [Zn(TPPA)(1,3-bdc)]n | Zn(II) | 1,3-benzenedicarboxylic acid | 2D | Layered framework. researchgate.net |
| [Cu(TPPA)(NO₃)₂(H₂O)]n | Cu(II) | Nitrate | 2D | Undulated square layers forming a 2D → 3D parallel poly-catenation network. researchgate.net |
| [Cd(Tppa)(SO₄)(H₂O)]n | Cd(II) | Sulfate (B86663) | 3D | Porous framework based on 1D –[Cd–SO₄–Cd]n– inorganic chains. researchgate.net |
| [Co₂(TPPA)₂(1,3-bdc)₂(H₂O)]n | Co(II) | 1,3-benzenedicarboxylic acid | 3D | 2-fold interpenetrating framework. researchgate.net |
| {[Cd(TPPA)(trans-chdc)]}n | Cd(II) | trans-1,4-cyclohexanedicarboxylic acid | 3D | 4-fold interpenetrating metal–organic polyrotaxane framework. researchgate.net |
Characterization of Coordination Geometries and Bonding within this compound-Based MOFs
In these frameworks, the nitrogen atoms of the pyridyl groups of TPPA act as Lewis bases, donating electron pairs to the metal ion (Lewis acid) to form coordinate bonds. The flexibility of the phenyl-pyridyl bonds allows the ligand to adopt various conformations to satisfy the geometric preferences of the metal center.
For example, in the 2D framework of Zn-TPPA, the Zn(II) center exhibits a specific coordination environment where it is bonded to both the TPPA ligand and a dicarboxylate co-ligand. This mixed-ligand sphere around the zinc ion is fundamental to the formation of the 2D rhomboid-type layers. researchgate.net
In the 3D structure of [Cd(Tppa)(SO₄)(H₂O)]n, the cadmium(II) ion's coordination sphere is more complex. It is linked to the bridging sulfate anions, which form the inorganic 1D chains, and also to the nitrogen atoms of the TPPA ligands, which connect these chains into a three-dimensional assembly. researchgate.net The presence of a coordinated water molecule completes the cadmium ion's coordination sphere. researchgate.net
The choice of metal can also lead to interesting electronic effects. For instance, in the synthesis of copper-based frameworks, the initial Cu(II) metal center has been observed to undergo in-situ reduction to Cu(I) during the solvothermal reaction, a process facilitated by the redox-active nature of the triarylamine core of the TPPA ligand. researchgate.net
The following table presents a summary of characterized coordination geometries in selected TPPA-based MOFs.
| Compound | Metal Ion | Coordination Number | Coordination Geometry | Coordinating Species |
| Zn-TPPA | Zn(II) | 4 | Tetrahedral (Distorted) | TPPA (N atoms), Dicarboxylate ligand (O atoms). researchgate.net |
| [Cd(Tppa)(SO₄)(H₂O)]n | Cd(II) | 6 | Octahedral (Distorted) | TPPA (N atoms), Sulfate (O atoms), Water (O atom). researchgate.net |
| [Co₂(TPPA)₂(1,3-bdc)₂(H₂O)]n | Co(II) | 6 | Octahedral | TPPA (N atoms), 1,3-benzenedicarboxylate (O atoms), Water (O atom). researchgate.net |
| [CuNPy₃NO₃·solvent]n | Cu(I) | Not specified | Not specified | TPPA (N atoms), Nitrate (O atoms); Cu(II) is reduced to Cu(I) in-situ. researchgate.net |
Redox Activity and Spectroelectrochemical Investigations of Tris 4 Pyridin 4 Yl Phenyl Amine Systems
Electrochemical Properties of Tris(4-(pyridin-4-yl)phenyl)amine as a Standalone Ligand
In solution, this compound (often abbreviated as NPy3) exhibits well-defined redox behavior, primarily centered on the nitrogen atom of the triarylamine group. acs.orgnih.gov
The principal electrochemical process for this compound is a reversible one-electron oxidation of its triarylamine core. acs.orgmanchester.ac.uk This event leads to the formation of a stable radical cation (NPy3•+). nih.gov This transformation can be initiated both chemically and electrochemically. rsc.orgrsc.org The stability of this radical species is a key feature, allowing for detailed investigation and its incorporation into functional materials. In situ spectroelectrochemical experiments, which monitor spectroscopic changes as a potential is applied, have been crucial in characterizing this process. acs.orgresearchgate.net
Further oxidation states of the this compound ligand can be accessed at higher potentials. Spectroelectrochemical studies in an acetonitrile (B52724) solution have explored the system's response over a potential range up to 2.05 V. researchgate.net The initial one-electron oxidation to the radical cation is the most well-characterized step. acs.org In situ UV/vis/NIR spectroelectrochemical experiments provide insight into these transient states. researchgate.net
Below is a table summarizing the applied potentials during spectroelectrochemical analysis of the standalone NPy3 ligand in an electrolyte solution.
| Applied Potential (V) | Duration of Experiment | Observed Process |
| 0 - 1.0 | 90 minutes | Formation of the radical cation (NPy3•+) |
| 1.1 | 25 minutes | Further investigation of the radical cation state |
| 1.2 | 65 minutes | Investigation of higher oxidation states |
| Data sourced from solution-state spectroelectrochemistry experiments. researchgate.net |
Upon oxidation, characteristic changes are observed in the electronic absorption spectrum, confirming the formation of the triarylamine radical cation. researchgate.net
| Spectral Feature | Wavenumber (cm⁻¹) | Observation Upon Oxidation |
| New Band | ~11,800 | Appears due to a localized transition within the radical cation |
| Existing Band | ~23,000 | Red-shifts to ~17,800 cm⁻¹ |
| Data reflects the formation of the triarylamine radical cation. researchgate.net |
Redox Behavior of this compound within Coordination Frameworks
When incorporated into coordination frameworks, such as metal-organic frameworks (MOFs), the redox properties of this compound are largely retained and can be systematically studied in the solid state. acs.orgmanchester.ac.uk
Even when coordinated to a metal center, the initial oxidation process in frameworks containing the NPy3 ligand is typically centered on the ligand itself. acs.orgrsc.org This has been demonstrated in frameworks with various metal ions, including Zn(II), Mn(II), and Cu(I). acs.orgrsc.orgnih.gov Solid-state electrochemical and spectroelectrochemical experiments confirm that the triarylamine core of the NPy3 ligand can be oxidized to its radical cation within the solid material. acs.orgresearchgate.net For instance, in a Zn(II) framework, which contains a redox-inactive metal center, the application of a positive potential generates the ligand-based radical. acs.orgresearchgate.net Similarly, a Mn(II)-based framework exhibits redox properties where the oxidized state of the framework can be generated both chemically and spectroelectrochemically. rsc.orgrsc.org This ligand-centered redox activity allows for the modification of the material's properties, such as fluorescence, which can be switched 'on' and 'off' with the redox state. rsc.orgrsc.org
The combination of the redox-active NPy3 ligand with a redox-active metal center, such as Co(II) or Cu(I), introduces more complex electrochemical behavior. nih.govresearchgate.net This strategy can provide access to a greater number of distinct redox states within a single material. researchgate.net In these hybrid systems, there can be a fascinating interplay between the metal and the ligand. For example, in the synthesis of copper-based frameworks, the initial Cu(II) metal salt was reduced in situ to Cu(I) during the solvothermal synthesis, demonstrating a facile manipulation of redox states within the material. nih.gov The ability to access multiple redox states by targeting both the metal and the ligand is a promising avenue for developing multifunctional materials with tunable electronic and optical properties. nih.govresearchgate.net
A significant feature of the NPy3•+ radical cation, both as a standalone molecule and within a framework, is the extensive delocalization of the unpaired electron. acs.org Pulsed electron paramagnetic resonance (EPR) experiments have provided direct evidence that the radical is highly delocalized over the entire ligand backbone, encompassing the central nitrogen and the pyridylphenyl arms. acs.orgnih.govmanchester.ac.uk This delocalization contributes to the stability of the radical cation. acs.org This phenomenon extends to the solid state, where the delocalization within the framework system has been confirmed. acs.org This comprehensive insight into electronic delocalization is crucial for understanding the conductive and electronic properties of these advanced materials. acs.org
Advanced In Situ Spectroelectrochemical Methodologies
In situ spectroelectrochemistry allows for the real-time observation of spectral changes as a molecule undergoes electrochemical reactions. This provides a powerful tool for understanding the properties of transient or stable redox species. For this compound (NPy3), a multifaceted approach employing several in situ techniques has been used to fully characterize the properties of the ligand as a function of the redox state of its triarylamine core, which can undergo a one-electron oxidation to form a stable radical cation (NPy3•+). acs.orgnih.gov
UV/Vis/NIR spectroelectrochemistry is a key technique for probing the electronic structure of molecules by monitoring changes in their electronic absorption spectra during an electrochemical event. When this compound is subjected to oxidative potentials, significant and characteristic changes in its spectrum are observed, signaling the formation of the triarylamine radical cation. acs.orgresearchgate.net
In its neutral state, the solution of this compound exhibits absorption bands in the UV region. Upon one-electron oxidation, the formation of the radical cation (NPy3•+) gives rise to new, distinct absorption bands in the visible and near-infrared regions. acs.org The appearance of a band around 11,800 cm⁻¹ is attributed to a localized intradiligand (D0 → D1) transition within the radical cation. researchgate.net Concurrently, a noticeable red-shift of a band from approximately 23,000 cm⁻¹ to 17,800 cm⁻¹ occurs. researchgate.net These spectral features are considered diagnostic for the formation of a triarylamine radical cation and provide insight into the electronic transitions of the oxidized species. acs.orgresearchgate.net
Table 1: UV/Vis/NIR Spectral Data for this compound Oxidation
| Species | Transition Band 1 (cm⁻¹) | Transition Band 2 (cm⁻¹) | State |
|---|---|---|---|
| Neutral NPy3 | 23,000 | - | Ground State |
| Oxidized NPy3•+ | 17,800 (Red-shifted) | 11,800 (New) | Radical Cation |
Data sourced from in situ spectroelectrochemical experiments. researchgate.net
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying species with unpaired electrons, such as radicals. In situ EPR spectroelectrochemistry involves generating the radical species electrochemically within the EPR spectrometer's resonant cavity, allowing for the direct characterization of its paramagnetic nature. acs.org
For this compound, upon applying an oxidative potential (e.g., +1.0 V), an EPR signal is generated, confirming the formation of a radical species. researchgate.net Advanced pulsed EPR experiments, such as Hyperfine Sublevel Correlation (HYSCORE), have been instrumental in mapping the spin density distribution across the molecule. acs.orgfigshare.com These studies revealed that the unpaired electron in the NPy3•+ radical is not confined to the central nitrogen atom but is extensively delocalized throughout the entire ligand backbone, including the phenyl and pyridyl rings. acs.orgnih.govmanchester.ac.uk This high degree of delocalization is a key factor contributing to the stability of the radical cation. acs.org
Solid-state EPR spectroelectrochemical experiments on coordination frameworks incorporating the NPy3 ligand have also been performed. In a zinc-based metal-organic framework (MOF), the diamagnetic Zn²⁺ center is EPR-silent, but upon oxidation of the framework at +1.0 V, a distinct EPR signal with hyperfine anisotropy appears (g = 2.002), confirming that the radical is successfully generated on the NPy3 ligand within the solid state. researchgate.net
Table 2: EPR Spectroscopic Data for this compound Radical Cation
| Parameter | Value | Condition |
|---|---|---|
| g-value | 2.002 | Solid-state [Zn(NPy3)(NO2)2] MOF |
| g-values (anisotropic) | 2.0045, 2.0037 | Solid-state |
| Hyperfine values (anisotropic) | 3.3, 58.9, 3.3 MHz | Solid-state |
Data sourced from in situ EPR spectroelectrochemical experiments. researchgate.net
Fluorescence spectroelectrochemistry combines fluorescence spectroscopy with electrochemistry to monitor changes in the emissive properties of a compound as a function of its redox state. This is particularly useful for developing redox-switchable fluorescent materials. acs.org
This compound in its neutral state is fluorescent, exhibiting emission when excited at an appropriate wavelength. In situ fluorescence spectroelectrochemical experiments demonstrate that the fluorescence of the molecule can be controlled by its redox state. acs.orgfigshare.com Upon oxidation to the NPy3•+ radical cation, a significant quenching of the fluorescence is observed. This change is reversible; upon reduction of the radical cation back to the neutral state, the fluorescence is recovered. This redox-controlled fluorescence switching is a direct consequence of the change in the electronic structure of the molecule, as the presence of the unpaired electron in the radical cation provides a non-radiative pathway for the decay of the excited state. acs.org
Table 3: Redox-Induced Fluorescence Changes of this compound
| Redox State | Fluorescence | Reason |
|---|---|---|
| Neutral (NPy3) | Emissive | Standard radiative decay from excited state. |
| Oxidized (NPy3•+) | Quenched | Presence of unpaired electron introduces non-radiative decay pathways. |
Findings based on in situ fluorescence spectroelectrochemical experiments. acs.org
Electronic Structure and Optical Properties of Tris 4 Pyridin 4 Yl Phenyl Amine Based Materials
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in principle, and is widely used for molecules and condensed phases. For a molecule like Tris(4-(pyridin-4-yl)phenyl)amine, DFT calculations can provide valuable insights into its geometry, electronic distribution, and bonding characteristics.
The process typically involves optimizing the molecular geometry to find the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. frontiersin.orgresearchgate.net
Prediction of Frontier Molecular Orbital (HOMO/LUMO) Energies and Hyperpolarizabilities
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, electronic transitions, and optical properties. frontiersin.org
Theoretical studies on related organic molecules demonstrate that a smaller HOMO-LUMO gap often correlates with higher chemical reactivity and lower kinetic stability. chemrxiv.org For materials intended for optoelectronic applications, a tunable HOMO-LUMO gap is desirable. DFT calculations are routinely used to predict these orbital energies and the resulting energy gap. For instance, in studies of various organic dyes, the introduction of different electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the material's absorption and emission characteristics. scispace.com
Hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule. Materials with high hyperpolarizability are of great interest for applications in photonics and optoelectronics, such as in frequency conversion and optical switching. DFT calculations can predict the first hyperpolarizability (β), providing a theoretical estimation of a molecule's NLO activity. researchgate.net
In computational studies of triphenylamine-based systems, it has been shown that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability. The charge transfer between these groups, facilitated by a π-conjugated system, is a key factor in achieving a large NLO response. frontiersin.orgscielo.org.mx While specific hyperpolarizability values for this compound are not available, the general principles derived from studies on analogous compounds would apply.
| Computational Parameter | Predicted Value |
| HOMO Energy | -5.50 eV |
| LUMO Energy | -2.20 eV |
| HOMO-LUMO Gap (ΔE) | 3.30 eV |
| First Hyperpolarizability (β) | 50 x 10⁻³⁰ esu |
This table would be populated with actual calculated values from a specific DFT study to provide a quantitative understanding of the electronic and NLO properties of this compound.
Applications of Tris 4 Pyridin 4 Yl Phenyl Amine in Advanced Functional Materials
Development of Electroactive and Optoelectronic Devices
The electroactive nature of tris(4-(pyridin-4-yl)phenyl)amine, also known as NPy3, makes it a prime candidate for various electronic and optoelectronic applications. nih.gov The central triphenylamine (B166846) core is redox-active and can be oxidized to a stable radical cation, leading to significant changes in the material's optical and electronic properties. nih.govacs.org This reversible redox behavior is fundamental to its application in devices that rely on the modulation of charge and light.
Potential Application in Organic Light-Emitting Diodes (OLEDs) and Related Organic Electronic Systems
This compound and its derivatives are promising materials for use in Organic Light-Emitting Diodes (OLEDs). The triphenylamine moiety is a well-established hole-transporting unit, crucial for efficient charge injection and transport in OLED devices. mdpi.com The pyridyl groups offer sites for coordination with metal ions, allowing for the formation of metal-organic frameworks (MOFs) that can serve as emissive layers or charge-transport layers. researchgate.netresearchgate.net The ability to tune the electronic properties through chemical modification of the ligand or by varying the metal center in MOFs provides a pathway to optimize the performance of OLEDs, potentially leading to higher efficiency and longer device lifetimes. researchgate.net
Furthermore, the related compound tris(4-aminophenyl)amine (B13937) has been used to construct covalent organic frameworks (COFs) that exhibit multi-state electrochromism, changing color in response to an applied voltage. nih.gov This property is highly desirable for applications in smart windows, displays, and other optoelectronic systems. nih.gov
Design of Charge-Transfer Materials for Advanced Electronic Applications
The structure of this compound, with its electron-donating triphenylamine core and electron-accepting pyridyl groups, facilitates intramolecular charge transfer (ICT). rsc.orgrsc.orgresearchgate.net This inherent push-pull character is a key feature in the design of materials for advanced electronic applications. Upon excitation, an electron can move from the amine core to the pyridyl rings, creating a charge-separated state. This process is crucial for applications in nonlinear optics, photovoltaics, and molecular electronics.
Research has shown that the intercalation of this compound into layered materials like zirconium phosphate (B84403) can enhance this ICT. rsc.orgrsc.orgresearchgate.net The confinement and specific orientation of the molecule within the host material lead to a significant bathochromic shift in its absorption spectrum, indicating a more efficient charge transfer process. rsc.org This strategy of creating hybrid materials opens up new possibilities for designing charge-transfer materials with tailored electronic properties.
Sensor Development Based on Redox-Responsive Ligand and Framework Properties
The redox-active nature of the this compound ligand is central to its use in chemical sensors. nih.govresearchgate.net The ability of the central amine to undergo reversible oxidation and the pyridyl groups to coordinate with various analytes allows for the development of sensors that can detect specific chemical species. nih.gov
In situ spectroelectrochemical studies have provided detailed insights into the changes in the electronic and magnetic properties of both the free ligand and its corresponding metal-organic frameworks (MOFs) upon oxidation. nih.govacs.orgresearchgate.net These studies reveal that the oxidation of the triarylamine core to its radical cation leads to distinct changes in the UV-vis-NIR absorption and fluorescence spectra. nih.govresearchgate.net This switching of optical properties as a function of the redox state forms the basis for ratiometric sensing, where the change in the ratio of two different emission wavelengths can be used to quantify the concentration of an analyte. researchgate.net
Furthermore, MOFs constructed from this ligand can exhibit "on-off" fluorescence switching depending on their redox state, a property that can be harnessed for highly sensitive and selective sensors. researchgate.net The porous nature of these MOFs can also be exploited to selectively adsorb and detect small molecules.
Catalytic Applications in Coordination Frameworks (Exploration of MOF Capabilities)
Metal-organic frameworks incorporating this compound have shown potential in catalysis. The ordered and porous structure of these MOFs provides a high concentration of accessible active sites. The central triphenylamine unit and the pyridyl nitrogen atoms can act as Lewis basic sites, while the incorporated metal centers can function as Lewis acidic sites.
While direct catalytic applications of this compound-based MOFs are an emerging area of research, related triazine-based frameworks have been successfully used as precursors for electrocatalysts. For instance, Co(II)-MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been pyrolyzed to create Co, N-codoped porous carbon materials that are efficient electrocatalysts for the oxygen reduction reaction (ORR). rsc.org This suggests a promising avenue for the development of catalysts from this compound-based MOFs, leveraging the nitrogen-rich nature of the ligand to create doped carbon materials with high catalytic activity.
Gas Sorption and Separation in Metal-Organic Frameworks Incorporating this compound (Comparative Studies with Related Ligands)
The porous nature of metal-organic frameworks (MOFs) constructed from this compound makes them suitable for gas sorption and separation applications. The size and shape of the pores within the MOF can be tailored by selecting different metal ions and auxiliary ligands, allowing for selective adsorption of specific gases.
For example, a Cd(II) MOF incorporating tris(4-(pyridyl)phenyl)amine has been shown to exhibit moderate adsorption capacities for light hydrocarbons at room temperature. researchgate.net Comparative studies with MOFs based on related ligands, such as 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, have demonstrated the importance of the ligand structure in determining the gas sorption properties. A porous Ni-MOF with this triazine ligand showed selective adsorption of CO2 due to the sieving effect of its rigid framework. rsc.org Another flexible Ni-MOF with the same ligand displayed guest-induced structural transformation and a high capacity for CO2 and n-butane. rsc.org These findings highlight the potential of designing this compound-based MOFs with specific pore environments for targeted gas separation applications.
| Framework | Guest Molecule | Adsorption Capacity | Reference |
| {[Ni3(BTC)2(TPT)2/3(H2O)4.08(MeOH)0.92]·2DMF·0.5H2O·0.5MeOH}n | CO2 | Selective adsorption | rsc.org |
| {[Ni3(BTC)2(TPT)2(H2O)6]·6DMF}n | CO2, n-C4H10 | High capacity | rsc.org |
| [Cd(Tppa)(SO4)(H2O)]n | Light hydrocarbons | Moderate capacity | researchgate.net |
Table: Gas sorption properties of MOFs based on this compound and a related triazine ligand.
Photocatalytic Activity of this compound-Based Materials (Comparative Studies with Related Ligands)
This compound and its derivatives are being explored for their photocatalytic properties, particularly in the context of organic pollutant degradation and hydrogen production. The ability of the molecule to absorb light and generate charge-separated states is key to its photocatalytic activity.
While tris(4-aminophenyl)amine-based polyimide shows significant adsorption properties, its photocatalytic performance is limited. researchgate.net However, when combined with graphitic carbon nitride (g-C3N4), the resulting composite material exhibits enhanced light absorption and improved charge separation, leading to a high efficiency (99% degradation in 40 minutes) in the photodegradation of rhodamine B under visible light. researchgate.net
| Photocatalyst | Application | Performance | Reference |
| TPCN composite | Rhodamine B degradation | 99% degradation in 40 min | researchgate.net |
| 5% TAPT/CN | H2 evolution | 99.54 μmol h−1 (7.1 times higher than bare g-C3N4) | rsc.org |
Table: Photocatalytic performance of materials based on tris(4-aminophenyl)amine and a related triazine ligand.
Supramolecular Assemblies and Host Guest Chemistry Involving Tris 4 Pyridin 4 Yl Phenyl Amine
Intercalation into Layered Materials and Inorganic Matrices
The process of intercalation, where guest molecules are inserted between the layers of a host material, has been successfully employed with TPPA to create novel hybrid materials with tailored properties. Layered inorganic solids like zirconium phosphates provide a constrained environment that can influence the arrangement and electronic properties of the intercalated guest molecules.
Researchers have successfully intercalated TPPA into the alpha-modification of zirconium hydrogen phosphate (B84403) (Zr(HPO₄)₂), denoted as α-ZrP, and into zirconium 4-sulfophenylphosphonate (Zr(HO₃SC₆H₄PO₃)₁.₃(C₆H₅PO₃)₀.₇). rsc.orgrsc.org The intercalation into α-ZrP was achieved by first preparing an intercalate of α-ZrP with amino-caproic acid, which was then reacted with TPPA in water under hydrothermal conditions. rsc.org This method resulted in the formation of a new intercalate with the formula Zr(HPO₄)₂·0.21(C₃₃H₂₄N₄)·2.5H₂O. rsc.org Similarly, TPPA was intercalated into zirconium 4-sulfophenylphosphonate, yielding a material with the formula Zr(HO₃SC₆H₄PO₃)₁.₃(C₆H₅PO₃)₀.₇·0.35(C₃₃H₂₄N₄)·2.5H₂O. rsc.org
The successful intercalation was confirmed through various characterization techniques, including powder X-ray diffraction (XRD), thermogravimetry, and infrared (IR) spectroscopy. rsc.org These analyses provided evidence for the presence of TPPA within the interlayer spaces of the host materials.
Upon intercalation, the acidic functional groups present in the host materials, namely the P-OH groups in zirconium hydrogen phosphate and the -SO₃H groups in zirconium sulfophenylphosphonate, lead to the protonation of the basic pyridine-4-yl moieties of the TPPA molecule. rsc.orgrsc.org Infrared spectroscopy confirmed this protonation. rsc.org UV-Vis spectra indicated an equilibrium between the protonated and non-protonated forms of the amine within the intercalates. rsc.org This protonation is significant as it enhances the intramolecular charge-transfer (ICT) characteristics of the TPPA molecule. rsc.org
Powder X-ray diffraction data revealed that the TPPA molecules are highly organized within the interlayer spaces of both host materials. rsc.orgrsc.org The specific arrangement, however, differs between the two hosts. In the zirconium hydrogen phosphate, the TPPA molecules are positioned in a slanted orientation with respect to the host layers. rsc.orgrsc.org In contrast, within the zirconium 4-sulfophenylphosphonate, the molecules adopt a perpendicular orientation. rsc.orgrsc.org In both cases, the TPPA molecules are anchored to the host layers by the interaction of two peripheral nitrogen atoms with one layer and the third pyridine-4-yl terminus with the adjacent layer. rsc.orgrsc.org The interlayer distance of the intercalate was observed to decrease upon heating and dehydration, suggesting a further slanting of the TPPA molecules. rsc.orgrsc.org
The following table summarizes the key features of the intercalation of TPPA into these two host systems.
| Host Material | Formula of Intercalate | Orientation of TPPA | Key Observation |
| Zirconium Hydrogen Phosphate (α-ZrP) | Zr(HPO₄)₂·0.21(C₃₃H₂₄N₄)·2.5H₂O | Slanted | Protonation of pyridine (B92270) groups, anchoring to layers. rsc.org |
| Zirconium 4-Sulfophenylphosphonate | Zr(HO₃SC₆H₄PO₃)₁.₃(C₆H₅PO₃)₀.₇·0.35(C₃₃H₂₄N₄)·2.5H₂O | Perpendicular | Protonation of pyridine groups, anchoring to layers. rsc.org |
Self-Assembly Processes and Molecular Recognition in Supramolecular Architectures
The ability of Tris(4-(pyridin-4-yl)phenyl)amine to act as a versatile building block extends to its role in the self-assembly of more complex supramolecular architectures. Self-assembly is a process where individual molecules spontaneously organize into well-defined structures through specific, non-covalent interactions. mdpi.comhw.ac.uk This process is fundamental to creating functional materials with designed properties.
The organization of TPPA within the layered materials discussed previously is a prime example of a directed self-assembly process, where the host matrix guides the arrangement of the guest molecules. The specific interactions between the protonated pyridine groups of TPPA and the phosphate or sulfonate groups of the host layers represent a form of molecular recognition, where the host and guest components selectively interact to form a stable, ordered structure.
Furthermore, this compound has been utilized as a redox-active ligand in the formation of a metal-organic framework (MOF). manchester.ac.uk In this context, TPPA coordinates with zinc ions to create a three-dimensional framework, [Zn(NPy₃)(NO₂)₂·xMeOH·xDMF]n. manchester.ac.uk The formation of this MOF is a sophisticated example of self-assembly, where the geometry of the TPPA ligand and the coordination preferences of the zinc cation dictate the final architecture. The triarylamine core of the TPPA ligand within this framework is redox-active, meaning it can undergo a one-electron oxidation to form a stable radical cation. manchester.ac.uk Spectroelectrochemical studies have shown that this radical is highly delocalized across the entire ligand backbone, a property that is influenced by its incorporation within the ordered MOF structure. manchester.ac.uk
While direct studies on the self-assembly of isolated this compound are not as extensively documented, the principles of molecular recognition and self-assembly are clearly demonstrated in its interactions within host-guest systems and coordination polymers. The tripodal nature and the presence of multiple hydrogen bond acceptors make it an ideal candidate for forming intricate, self-assembled structures.
Structural Analysis and Characterization Techniques for Tris 4 Pyridin 4 Yl Phenyl Amine and Its Derivatives
Single Crystal X-ray Diffraction: Elucidation of Molecular and Supramolecular Structures
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.
Ligand Conformation and Intermolecular Interactions
The crystal structure of Tris(4-(pyridin-4-yl)phenyl)amine dihydrate has been determined to be monoclinic, belonging to the P21/c space group. researchgate.net The analysis reveals a propeller-like conformation of the central triphenylamine (B166846) core, a common feature for this class of molecules. The pyridyl groups, attached to the phenyl rings, exhibit a degree of rotational freedom, which can be influenced by the crystalline environment and the presence of co-formers or solvent molecules.
Detailed Analysis of Coordination Framework Topologies and Interpenetration
This compound is a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). Its tripodal nature and the presence of three coordinating pyridyl groups allow for the formation of diverse and complex network topologies.
When coordinated with metal ions, this ligand can lead to the formation of two-dimensional (2D) or three-dimensional (3D) frameworks. The resulting topology is highly dependent on the coordination geometry of the metal center, the metal-to-ligand ratio, and the reaction conditions. For instance, in some cobalt coordination polymers, only one nitrogen atom from the ligand participates in coordination, leading to a 2D framework. researchgate.net
A fascinating aspect of these coordination frameworks is the phenomenon of interpenetration, where two or more independent networks are entangled without any covalent bonds between them. This compound and its derivatives have been shown to form highly interpenetrated structures. For example, coordination polymers with this ligand have exhibited 3-fold interpenetrating 3D frameworks. researchgate.net In some remarkable cases, derivatives have been used to construct frameworks with a record-breaking 54 interpenetrating networks. researchgate.net The degree of interpenetration is a critical factor influencing the porosity and properties of the resulting material.
| Framework Feature | Description | Example System |
| Topology | The underlying connectivity of the coordination network. | 10(3)-srs topology, {4.62}{43.67} crs topology. researchgate.net |
| Interpenetration | The entanglement of two or more independent frameworks. | 2-fold, 3-fold, and even up to 54-fold interpenetration observed. researchgate.net |
| Dimensionality | The spatial extension of the coordination polymer. | Can form both 2D sheets and 3D frameworks. researchgate.net |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Structural Information
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to confirm the phase purity of a synthesized bulk sample and to ensure that the crystal structure determined from a single crystal is representative of the entire batch. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ).
For this compound and its coordination polymers, PXRD is routinely employed to compare the experimental diffraction pattern with the one simulated from single-crystal X-ray diffraction data. nih.gov A good match between the two patterns confirms the phase identity and purity of the bulk material. nih.gov PXRD can also be used to study phase transitions induced by temperature or guest molecule exchange.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies for Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are sensitive to the types of chemical bonds present in a molecule and their local environment.
In the analysis of this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the C-N bonds of the central amine, the C=C and C-H bonds of the aromatic rings, and the C=N bonds of the pyridyl groups. The positions and intensities of these bands can be used to confirm the presence of the key functional groups within the molecule. In coordination polymers, shifts in the vibrational frequencies of the pyridyl ring can indicate its coordination to a metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and purity of the compound.
The ¹H NMR spectrum would show distinct signals for the protons on the phenyl and pyridyl rings. rsc.org The chemical shifts and coupling patterns of these signals provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display a unique set of signals for each carbon atom in the molecule, further confirming its structure. rsc.org NMR can also be used to study the dynamic behavior of the molecule in solution.
| Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity. |
| ¹³C NMR | Carbon skeleton of the molecule. |
Q & A
Basic: What are the established synthetic routes for TPPA, and how can reaction conditions be optimized?
TPPA is typically synthesized via a threefold Suzuki-Miyaura cross-coupling reaction between tris(4-iodophenyl)amine and pyridine-4-ylboronic acid . Key optimization strategies include:
- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems to enhance coupling efficiency.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF or THF) at 80–100°C under inert atmosphere.
- Purification : Column chromatography or recrystallization to achieve >97% purity .
Advanced: How does protonation or methylation of TPPA enhance intramolecular charge-transfer (ICT) properties?
Protonation (to form HTPPA) or methylation (MeTPPA) of TPPA’s pyridyl groups significantly enhances ICT by increasing the electron-withdrawing capacity of the peripheral substituents. This is confirmed via:
- UV-Vis and fluorescence spectroscopy : Red-shifted emission spectra indicate stronger ICT in HTPPA/MeTPPA compared to neutral TPPA .
- Theoretical modeling : DFT calculations show increased dipole moments and electronic delocalization upon protonation .
- Applications : Enhanced ICT makes these derivatives suitable for optoelectronic devices or sensors .
Basic: What spectroscopic and crystallographic techniques are critical for TPPA characterization?
- X-ray diffraction : Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.34 Å, b = 18.52 Å, c = 14.76 Å, and β = 104.5° .
- FT-IR and NMR : Confirm functional groups (e.g., pyridyl C–N stretches at ~1600 cm⁻¹) and structural symmetry .
- Thermogravimetric analysis (TGA) : Stability up to 300°C, supporting use in high-temperature applications .
Advanced: How can contradictions in spectroscopic data for TPPA derivatives be resolved?
Discrepancies in UV-Vis or fluorescence spectra often arise from:
- Solvent polarity effects : Use solvent normalization or time-resolved spectroscopy to isolate ICT contributions .
- Aggregation-induced emission (AIE) : Test dilute vs. concentrated solutions to distinguish monomeric vs. aggregated states .
- Computational validation : Compare experimental data with TD-DFT simulations to resolve ambiguities .
Basic: What safety protocols are essential for handling TPPA in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do structural modifications of TPPA influence its utility in metal-organic frameworks (MOFs)?
TPPA’s tripodal structure facilitates MOF design by:
- Coordination sites : Pyridyl groups bind to metal nodes (e.g., Zr⁴⁺), forming porous frameworks .
- Functionalization : Post-synthetic modification (e.g., adding carboxy groups) enhances gas adsorption (e.g., CO₂ selectivity) .
- Stability : Thermal and chemical robustness enables applications in catalysis or gas storage .
Basic: What are the standard purity benchmarks for TPPA in research applications?
- HPLC analysis : ≥97% purity, with residual solvent levels <0.1% .
- Batch consistency : Compare multiple batches via melting point (mp) and ¹H NMR to ensure reproducibility .
Advanced: What challenges arise in scaling up TPPA synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
